3-Phenylglutamic acid
Overview
Description
3-Phenylglutamic acid is an organic compound with the chemical formula C11H13NO4 It is a derivative of glutamic acid, where a phenyl group is attached to the third carbon of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylglutamic acid can be synthesized through several methods. One common approach involves the kinetic resolution of the racemic keto acid substrate. This reaction is controlled by titration of pyruvate formed from cysteine sulphinic acid and is stopped near 40% conversion of the racemic substrate .
Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic transamination processes. Aspartate aminotransferase and branched chain aminotransferase from Escherichia coli are utilized for the stereoselective synthesis of various glutamate analogues, including this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylglutamic acid undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form various derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenyl derivatives with different functional groups.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a tool for studying the neuroactive properties of glutamic acid and its analogues.
Medicine: Potential therapeutic effects against central nervous system disorders are being explored.
Industry: It is used in the production of drugs, dyes, and coatings.
Mechanism of Action
The mechanism of action of 3-Phenylglutamic acid involves its interaction with various receptors and transporters in the central nervous system. It acts as a selective ligand for certain glutamate receptors, modulating their activity and influencing neurotransmission. The molecular targets include ionotropic and metabotropic glutamate receptors, which play a crucial role in synaptic plasticity and neuronal communication .
Comparison with Similar Compounds
Glutamic Acid: The parent compound, which is a major excitatory neurotransmitter in the central nervous system.
3-Phenylglutaric Acid: A structurally similar compound with a phenyl group attached to the third carbon of glutaric acid.
Phenylalanine: An essential amino acid with a phenyl group attached to the alpha carbon.
Uniqueness: 3-Phenylglutamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike glutamic acid, it has enhanced lipophilicity and can cross the blood-brain barrier more efficiently, making it a valuable tool for neurobiological studies .
Properties
IUPAC Name |
2-amino-3-phenylpentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDFOHTFRNIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-54-6, 36727-89-6, 36739-32-9 | |
Record name | 3-Phenylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295436 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC264856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC264855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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